N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Overview
Description
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, also known as MBMBS, is a synthetic compound that has been used in a variety of scientific research applications. MBMBS is a sulfonamide derivative that is used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a number of drugs and other compounds, and the inhibition of this enzyme can be used to study the effects of drug metabolism. MBMBS has been used in a number of studies to investigate the effects of drug metabolism and its implications for drug efficacy and safety.
Scientific Research Applications
Synthesis and Characterization in Metallophthalocyanines
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide plays a role in the synthesis of novel metallophthalocyanines, which are characterized using various spectroscopic techniques. These metallophthalocyanines exhibit interesting electrochemical and spectroelectrochemical properties, important for applications in materials science and chemistry (Kantekin et al., 2015).
Crystal Structure Analysis
The crystal structure of derivatives of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide has been investigated, revealing details about the molecular conformation and hydrogen-bonding patterns. This information is crucial for understanding the properties of these compounds and their potential applications in various fields (Purandara et al., 2018).
Application in Organic Synthesis
This compound is used in the benzylation of alcohols and phenols, demonstrating its utility in organic synthesis. Such processes are vital in the development of various organic compounds and intermediates used in pharmaceuticals and other industries (Carlsen, 1998).
Photodynamic Therapy for Cancer Treatment
A zinc phthalocyanine substituted with derivatives of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide shows potential for photodynamic therapy in cancer treatment. Its properties, such as high singlet oxygen quantum yield, make it a promising candidate for this application (Pişkin et al., 2020).
Spectroscopic and Computational Studies
The compound's derivatives have been subject to spectroscopic and computational studies, providing insights into their structural and electronic properties. Such studies are essential for designing more effective and efficient compounds for various applications (Mahmood et al., 2016).
Antitumor and Anticancer Properties
Some derivatives of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide have shown antitumor activity, highlighting its potential in the development of new anticancer drugs (Teijeira et al., 1996).
Alzheimer’s Disease Therapeutic Agents
Certain N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide derivatives have shown promise as therapeutic agents for Alzheimer’s disease, owing to their inhibitory effects on acetylcholinesterase (Abbasi et al., 2018).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUOPOJSLPOGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424242 | |
Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
CAS RN |
915916-89-1 | |
Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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